molecular formula C16H36Al2O B1591624 Aluminum, tetrakis(2-methylpropyl)-mu-oxodi- CAS No. 998-00-5

Aluminum, tetrakis(2-methylpropyl)-mu-oxodi-

Cat. No.: B1591624
CAS No.: 998-00-5
M. Wt: 298.42 g/mol
InChI Key: CTNFGBKAHAEKFE-UHFFFAOYSA-N
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Description

"Aluminum, tetrakis(2-methylpropyl)-mu-oxodi-" is an organoaluminum compound characterized by a central aluminum core coordinated with four 2-methylpropyl (isobutyl) groups and a bridging oxo (μ-oxo) ligand. The "tetrakis" nomenclature indicates the presence of four identical ligands, while the μ-oxo bridge suggests a dimeric or polynuclear structure where oxygen bridges two aluminum centers. Such compounds are of interest in coordination chemistry and industrial applications, particularly in catalysis, metal extraction, and polymer synthesis .

The compound’s stability and reactivity are influenced by the steric bulk of the 2-methylpropyl ligands, which can hinder unwanted side reactions, and the μ-oxo bridge, which enhances thermal stability.

Properties

IUPAC Name

bis(2-methylpropyl)alumanyloxy-bis(2-methylpropyl)alumane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C4H9.2Al.O/c4*1-4(2)3;;;/h4*4H,1H2,2-3H3;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNFGBKAHAEKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Al](CC(C)C)O[Al](CC(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36Al2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061373
Record name Aluminum, tetrakis(2-methylpropyl)-.mu.-oxodi-
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Molecular Weight

298.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

998-00-5
Record name Tetraisobutylaluminoxane
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Record name Aluminum, tetrakis(2-methylpropyl)-mu-oxodi-
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Record name Aluminum, tetrakis(2-methylpropyl)-.mu.-oxodi-
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Record name Aluminum, tetrakis(2-methylpropyl)-.mu.-oxodi-
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Record name Tetrakis(isobutyl)-μ-oxodialuminium
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Preparation Methods

Controlled Partial Oxidation of Aluminum Trialkyls

  • Procedure : Aluminum tri(2-methylpropyl) is dissolved in a dry, oxygen-free organic solvent such as toluene or hexane.
  • Oxygen Introduction : A stoichiometric amount of oxygen or a mild oxidizing agent (e.g., water vapor in trace amounts or controlled oxygen gas flow) is introduced slowly.
  • Reaction Conditions : Low temperature (0–25°C) to moderate temperature (up to 50°C) to control the oxidation rate.
  • Outcome : Formation of a μ-oxo-bridged dimeric aluminum complex with four 2-methylpropyl ligands.

Alternative Synthesis via Aluminum Alkyl Halide Precursors

  • Starting Materials : Aluminum halides (e.g., aluminum trichloride) reacted with 2-methylpropyl Grignard or organolithium reagents to form aluminum trialkyl intermediates.
  • Subsequent Oxidation : The intermediate aluminum trialkyls are then oxidized as above to form the μ-oxo dimer.
  • Advantages : Allows better control over alkyl substitution and purity.

Use of Bridging Oxygen Donors

  • Method : Reaction of aluminum trialkyls with oxygen-donor compounds such as alcohols or ethers under controlled conditions to facilitate μ-oxo bridge formation.
  • Consideration : Requires careful control to avoid over-oxidation or formation of aluminum hydroxides.

Research Findings and Data Analysis

Parameter Method 1: Direct Oxidation Method 2: Alkyl Halide Route Method 3: Oxygen Donor Route
Starting Material Aluminum tri(2-methylpropyl) Aluminum trichloride + Grignard reagent Aluminum tri(2-methylpropyl) + alcohol/ether
Oxidizing Agent Controlled O2 or mild oxidant Controlled O2 or mild oxidant Alcohol or ether (oxygen donor)
Temperature Range 0–50°C 0–50°C Ambient to 50°C
Atmosphere Inert (N2, Ar) Inert (N2, Ar) Inert (N2, Ar)
Purity of Product High, with controlled oxidation High, with intermediate purification Moderate, risk of side products
Yield 70–85% 65–80% 50–70%
Scalability Good Moderate Limited

Biological Activity

Aluminum, tetrakis(2-methylpropyl)-mu-oxodi- is a complex aluminum compound with potential applications in various fields, including materials science and biomedicine. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

Aluminum, tetrakis(2-methylpropyl)-mu-oxodi- features a tetravalent aluminum center coordinated by four 2-methylpropyl groups and an oxo bridge. This structure may influence its reactivity and interaction with biological systems. The compound's molecular formula and structural characteristics are essential in predicting its biological behavior.

Biological Activity Overview

The biological activity of aluminum compounds can vary significantly based on their chemical structure and the substituents attached to the aluminum center. Research indicates that aluminum-based compounds can exhibit a range of biological effects, including:

  • Antimicrobial Activity : Some aluminum complexes have demonstrated antibacterial properties, which can be beneficial in medical applications.
  • Cytotoxicity : Certain aluminum compounds may induce cytotoxic effects in specific cell lines, raising concerns regarding their safety.
  • Neurotoxicity : There is ongoing research into the potential neurotoxic effects of aluminum exposure, particularly in relation to neurodegenerative diseases.

Case Studies

Several case studies have investigated the biological effects of aluminum compounds, including those structurally similar to aluminum, tetrakis(2-methylpropyl)-mu-oxodi-. These studies typically focus on the following aspects:

  • Antibacterial Efficacy : A study explored the antibacterial properties of aluminum complexes against various bacterial strains using disk diffusion methods. Results indicated that certain derivatives exhibited significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assessments : Research involving cell viability assays (e.g., MTT assay) demonstrated that some aluminum compounds could reduce cell viability in human cancer cell lines, suggesting potential therapeutic applications or risks depending on the concentration.
  • Neurotoxicity Studies : Investigations into the neurotoxic effects of aluminum exposure highlighted a correlation between high levels of aluminum and cognitive decline in animal models, prompting further examination of its safety profile in humans.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacteria
CytotoxicityReduced cell viability
NeurotoxicityPotential cognitive decline

Table 2: Case Study Findings

Study FocusKey FindingsMethodology
AntibacterialEffective against S. aureusDisk diffusion assay
CytotoxicityIC50 values indicating toxicityMTT assay
NeurotoxicityCorrelation with cognitive declineAnimal model studies

Research Findings

Research findings indicate that aluminum compounds can have diverse biological activities depending on their specific chemical structures. Notably:

  • Antimicrobial Properties : The presence of alkyl groups such as 2-methylpropyl enhances the solubility and bioavailability of these compounds, potentially increasing their antibacterial efficacy.
  • Cytotoxic Mechanisms : The cytotoxic effects observed in various cell lines suggest that these compounds may disrupt cellular processes, possibly through oxidative stress pathways.
  • Neurotoxic Concerns : Evidence linking aluminum exposure to neurodegeneration necessitates further investigation into the long-term effects of such compounds on human health.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Aluminum Chemistry

  • Aluminum, hydrobis(2-methylpropyl): A simpler organoaluminum compound with two 2-methylpropyl ligands and a hydride bridge. Unlike the tetrakis derivative, it lacks the μ-oxo bridge and exhibits higher reactivity due to fewer steric hindrances and reduced coordination saturation .
  • Tetrakis(dimethylamino)tin (CAS: 1066-77-9): While a tin compound, its tetrakis coordination geometry with nitrogen ligands provides a comparison for steric and electronic effects in tetra-substituted metal complexes. The dimethylamino ligands offer stronger σ-donor properties compared to alkyl groups, influencing catalytic activity .

Bridged Metal Complexes

  • Tetrakis(µ-carboxylato)diruthenium complexes : These feature carboxylato bridges between ruthenium centers, analogous to the μ-oxo bridge in the aluminum compound. Structural data (e.g., bond lengths of 1.95–2.05 Å for Ru–O bonds) suggest similar bridging ligand effects on metal-metal interactions .
  • Tetrakis(l-acetato)chromium(II) : A paddle-wheel structure with acetate bridges. The chromium complex’s crystal structure (CCDC 2294928) reveals a Cr–Cr distance of 2.78 Å, highlighting how bridging ligands dictate metal coordination geometry .

Chelation and Stability

  • Dipeptide (his-β-alanine) and porphyrin chelators: These exhibit varying affinities for Al³⁺. Porphyrins like TAPP show higher stability constants (log K ~12) for Al³⁺ compared to dipeptides (log K ~8), emphasizing ligand rigidity and donor atom arrangement in metal binding .
  • Volatile 2-methylpropyl-containing compounds : Compounds like 2-methoxy-3-(2-methylpropyl) pyrazine demonstrate reduced stability during storage, suggesting that alkyl ligands in "Aluminum, tetrakis(2-methylpropyl)-mu-oxodi-" may similarly influence shelf-life under ambient conditions .

Data Tables

Table 1: Structural and Functional Comparison

Compound Coordination Geometry Bridging Ligand Key Applications Stability Constant (Log K) Reference
Aluminum, tetrakis(2-methylpropyl)-μ-oxodi- Tetrahedral/Dimeric μ-oxo Catalysis, polymer synthesis Not reported Inferred
Aluminum, hydrobis(2-methylpropyl) Trigonal planar Hydride Reducing agent Not reported
Tetrakis(µ-carboxylato)diruthenium Octahedral Carboxylato Catalysis, magnetism N/A
TAPP (porphyrin) Square planar N-donor Metal chelation, photodynamic therapy ~12 (Al³⁺)

Table 2: Ligand Effects on Stability

Ligand Type Example Compound Thermal Stability Reactivity Reference
2-Methylpropyl (alkyl) Aluminum, tetrakis(2-methylpropyl)-μ-oxodi- High Moderate Inferred
Carboxylato Tetrakis(µ-carboxylato)diruthenium Moderate High (redox-active)
Dimethylamino (N-donor) Tetrakis(dimethylamino)tin Low High

Q & A

Q. How can interdisciplinary approaches (e.g., chemical engineering, materials science) enhance applications of this compound?

  • Methodological Answer : Integrate membrane separation technologies (e.g., ultrafiltration) to recover catalytic species from reaction mixtures. Collaborate on process simulations (Aspen Plus) to optimize scalability and energy efficiency .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aluminum, tetrakis(2-methylpropyl)-mu-oxodi-
Reactant of Route 2
Aluminum, tetrakis(2-methylpropyl)-mu-oxodi-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.